REACTION_CXSMILES
|
[C:1]([F:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].C([O-])(=O)C.[K+:13]>>[F-:4].[F-:4].[K+:13].[C:5]([O:8][C:1](=[O:3])[CH3:2])(=[O:7])[CH3:6] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried out under suitable reaction conditions of time, temperature and pressure which
|
Name
|
|
Type
|
product
|
Smiles
|
[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([F:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].C([O-])(=O)C.[K+:13]>>[F-:4].[F-:4].[K+:13].[C:5]([O:8][C:1](=[O:3])[CH3:2])(=[O:7])[CH3:6] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried out under suitable reaction conditions of time, temperature and pressure which
|
Name
|
|
Type
|
product
|
Smiles
|
[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |